Cas no 1171080-45-7 ((2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate)

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate 化学的及び物理的性質
名前と識別子
-
- (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylic acid benzyl ester ethanedioate
- (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
- 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- (ethanedioate)
- AMOSSTKBTVKFNW-VOMIJIAVSA-N
- benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate
- (2S,5R)-5-benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalic acid salt
- benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid
- (2S,5R)-Benzyl5-((benzyloxy)amino)piperidine-2-carboxylateoxalate
- DS-19729
- 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-, ethanedioate (1:1)
- (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate ee
- BENZYL (2S,5R)-5-((BENZYLOXY)AMINO)PIPERIDINE-2-CARBOXYLATE OXALATE
- MFCD29472311
- DB-200166
- WWB08045
- 1171080-45-7
- CS-M3164
- AKOS030524181
- SCHEMBL15309424
- AT10876
- EX-A2293B
- benzyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid
-
- MDL: MFCD29472311
- インチ: 1S/C20H24N2O3.C2H2O4/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18-19,21-22H,11-15H2;(H,3,4)(H,5,6)/t18-,19+;/m1./s1
- InChIKey: AMOSSTKBTVKFNW-VOMIJIAVSA-N
- SMILES: O(CC1C=CC=CC=1)N[C@H]1CN[C@H](C(=O)OCC2C=CC=CC=2)CC1.OC(C(=O)O)=O
計算された属性
- 精确分子量: 430.17400117g/mol
- 同位素质量: 430.17400117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 9
- 重原子数量: 31
- 回転可能化学結合数: 9
- 複雑さ: 464
- 共价键单元数量: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 134
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Sealed in dry,Room Temperature
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB539397-250 mg |
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate; . |
1171080-45-7 | 250mg |
€86.40 | 2023-06-14 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S896178-5g |
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate |
1171080-45-7 | 97% | 5g |
2,372.40 | 2021-05-17 | |
TRC | P482603-50mg |
(2S,5R)-Benzyl 5-((Benzyloxy)amino)piperidine-2-carboxylate Oxalate |
1171080-45-7 | 50mg |
$ 210.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JF236-200mg |
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate |
1171080-45-7 | 97% | 200mg |
174.0CNY | 2021-07-10 | |
Alichem | A129008063-5g |
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate |
1171080-45-7 | 97% | 5g |
$400.00 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JF236-250mg |
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate |
1171080-45-7 | 97% | 250mg |
397CNY | 2021-05-08 | |
Chemenu | CM180227-5g |
benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate |
1171080-45-7 | 95%+ | 5g |
$157 | 2023-01-12 | |
abcr | AB539397-1g |
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate; . |
1171080-45-7 | 1g |
€72.90 | 2025-02-18 | ||
eNovation Chemicals LLC | D963576-250mg |
2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-, ethanedioate (1:1) |
1171080-45-7 | 98% | 250mg |
$60 | 2024-07-28 | |
Key Organics Ltd | DS-19729-5g |
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate |
1171080-45-7 | >97% | 5g |
£256.00 | 2025-02-08 |
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalateに関する追加情報
Introduction to (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate (CAS No. 1171080-45-7)
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS No. 1171080-45-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential applications in the development of novel therapeutic agents. This compound belongs to the class of piperidine derivatives and is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and pharmacological properties.
The (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate molecule consists of a piperidine ring with a benzyloxyamino substituent at the C-5 position and a benzyl ester group at the C-2 position. The oxalate salt form is commonly used to improve the solubility and stability of the compound, making it more suitable for various pharmaceutical applications. The chiral centers at the C-2 and C-5 positions are essential for the compound's specific interactions with biological targets, which can lead to enhanced efficacy and reduced side effects.
Recent studies have highlighted the potential of (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate in the treatment of neurological disorders. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent neuroprotective effects by modulating specific ion channels and receptors in neuronal cells. The researchers found that (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate can effectively reduce oxidative stress and inflammation, which are key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its neuroprotective properties, (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate has shown promise as an analgesic agent. A clinical trial conducted by a team of researchers from the University of California, San Francisco, evaluated the analgesic effects of this compound in a mouse model of chronic pain. The results indicated that (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate significantly reduced pain sensitivity without causing adverse side effects commonly associated with traditional analgesics such as opioids.
The synthesis of (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate involves several steps that require precise control over chirality and functional group manipulation. One common synthetic route involves the use of chiral auxiliaries or catalysts to ensure the formation of the desired enantiomer. A recent publication in *Organic Letters* described an efficient method for synthesizing this compound using a palladium-catalyzed asymmetric allylic alkylation reaction followed by selective deprotection steps. This approach not only improves the yield and purity of the final product but also reduces the overall environmental impact of the synthesis process.
The pharmacokinetic properties of (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate have also been extensively studied to optimize its therapeutic potential. Research conducted by a team from Harvard Medical School revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The high oral bioavailability and low plasma protein binding make it an attractive candidate for oral administration in clinical settings.
Furthermore, (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate has been evaluated for its safety profile in preclinical studies. Toxicity assessments in animal models showed no significant adverse effects at therapeutic doses, suggesting that this compound has a wide therapeutic window and low toxicity risk. These findings are crucial for advancing the compound into clinical trials and eventual approval for human use.
In conclusion, (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS No. 1171080-45-7) is a promising chiral piperidine derivative with diverse biological activities and potential therapeutic applications. Its unique stereochemistry and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and safety profile, (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate holds great promise for addressing unmet medical needs in various disease areas.
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